5-(Trifluoromethyl)pyridine-2,3-diamine

Overview

Description

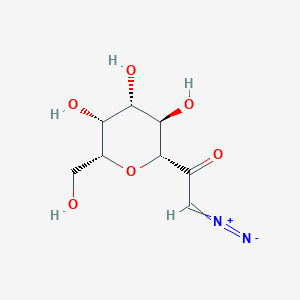

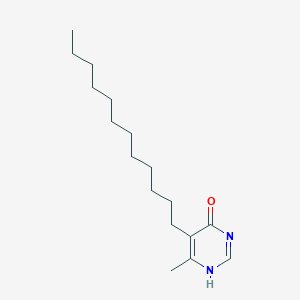

5-(Trifluoromethyl)pyridine-2,3-diamine is a chemical compound with the CAS Number: 107867-51-6 . It has a molecular weight of 177.13 . The compound is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The IUPAC name for this compound is 5-(trifluoromethyl)-2,3-pyridinediamine . The InChI code is 1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyridine-2,3-diamine is a light-yellow to yellow powder or crystals .Scientific Research Applications

Synthesis of Chelating Units

The compound is used in the synthesis of chelating units via Pd-Catalyzed Amination . The process involves a one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands are of interest for the synthesis of metal complexes and supramolecular structures for various applications .

Production of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It is obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Synthesis of BACE Inhibitors

5-(Trifluoromethyl)pyridine-2-carboxylic acid, a related compound, is used in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are used in the treatment of Alzheimer’s disease .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized from 5-(Trifluoromethyl)pyridine-2,3-diamine, are widely applied in supramolecular chemistry . They are flexible bidentate N,N-ligands .

Catalysis

These compounds are also used in catalysis . The presence of the trifluoromethyl group can influence the electronic properties, solubility, conformations, and lipophilicity of the compound, making it useful in various catalytic processes .

Ion Sensing

Bis(pyridin-2-yl)amine-based ligands demonstrate properties that make them useful in ion sensing . This is another significant application of 5-(Trifluoromethyl)pyridine-2,3-diamine .

Safety and Hazards

Future Directions

The future directions of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for their superior pest control properties when compared to traditional phenyl-containing insecticides .

Mode of Action

The presence of fluorine and pyridine structure in trifluoromethylpyridines (tfmp) derivatives, including this compound, is known to result in superior pest control properties . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Biochemical Pathways

It is known that tfmp derivatives are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It is known that tfmp derivatives, including this compound, have superior pest control properties .

properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSZENVDZWTPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436769 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyridine-2,3-diamine | |

CAS RN |

107867-51-6 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)

![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)

![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)